molecular formula C6H14N2 B15265352 Hex-4-ene-1,2-diamine

Hex-4-ene-1,2-diamine

Cat. No.: B15265352
M. Wt: 114.19 g/mol
InChI Key: HMGQJWFSUZCAIU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-4-ene-1,2-diamine is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-4-ene-1,2-diamine can be synthesized through several methods. One common approach involves the hydroamination of hex-4-ene, where an amine group is added across the double bond of the hexene. This reaction can be catalyzed by transition metals such as copper or rhodium . Another method involves the formal hydroamination of enamines, which provides a regio- and enantioselective route to 1,2-diamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and selectivity, often using specialized catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Hex-4-ene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of hex-4-ene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The double bond in the hexene backbone can participate in addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Hex-4-ene-1,2-diamine can be compared with other diamines such as hexane-1,2-diamine and hexane-1,6-diamine. While hexane-1,2-diamine lacks the double bond present in this compound, hexane-1,6-diamine has a different arrangement of amine groups.

List of Similar Compounds

Biological Activity

Hex-4-ene-1,2-diamine, a compound characterized by its unique structure featuring a double bond and two amine groups, has garnered attention for its biological activity. This article delves into the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the hydroamination of alkenes or the reduction of suitable precursors. A notable method includes the use of copper-catalyzed hydroamination processes that yield high enantioselectivity and regioselectivity. For instance, using γ-substituted allylic pivalamides as starting materials has shown promising results in synthesizing 1,2-diamine derivatives under mild conditions .

Biological Activity

This compound exhibits various biological activities that are significant in medicinal chemistry and biochemistry. Below are some key findings:

Antimicrobial Properties

Research indicates that diamines like this compound can serve as effective antimicrobial agents. They inhibit specific enzymes critical for bacterial growth. For example, studies on shikimic acid derivatives demonstrated that diamide compounds showed enhanced inhibitory activity against Escherichia coli, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit shikimate dehydrogenase (SDH), an enzyme involved in the biosynthesis of aromatic amino acids in bacteria. This pathway is absent in mammals, making it a target for selective antimicrobial therapy. In vitro assays revealed that this compound derivatives exhibited mixed-type inhibition with varying degrees of potency .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

  • Antibacterial Activity : A study assessed the antibacterial properties of this compound derivatives against multiple strains of bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antibacterial agent .
  • Catalytic Applications : In organocatalysis, this compound was utilized to facilitate reactions with high enantioselectivity. The compound's ability to form stable complexes with substrates improved reaction yields significantly .

Data Table: Biological Activity Summary

Activity Observation Reference
AntimicrobialEffective against E. coli
Enzyme InhibitionMixed-type inhibition of SDH
OrganocatalysisHigh enantioselectivity in reactions

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-hex-4-ene-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-2-3-4-6(8)5-7/h2-3,6H,4-5,7-8H2,1H3/b3-2+

InChI Key

HMGQJWFSUZCAIU-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(CN)N

Canonical SMILES

CC=CCC(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.